tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate is a compound known for its applications in various chemical reactions, particularly in the field of click chemistry. It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which accelerates reaction rates and suppresses cell cytotoxicity .
Preparation Methods
The synthesis of tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1H-1,2,4-triazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in click chemistry, particularly in CuAAC reactions, to facilitate the formation of triazole rings.
Biology: Its biocompatibility makes it suitable for bioconjugation in chemical biology experiments.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate involves its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions to form a stable complex, which then catalyzes the cycloaddition of azides and alkynes to form triazole rings. This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate can be compared with other similar compounds such as:
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Another ligand used in CuAAC reactions, but less water-soluble and biocompatible.
2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: A similar compound with different solubility and reactivity properties. The uniqueness of this compound lies in its water solubility, biocompatibility, and fast reaction kinetics, making it superior for certain applications.
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl N-(1H-1,2,4-triazol-5-ylmethyl)carbamate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-10-5-11-12-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12) |
InChI Key |
BKSKWWVJVXHDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=NN1 |
Origin of Product |
United States |
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